

Application Notes and Protocols for (Tyr0)-C-peptide in ELISA

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Compound of Interest

Compound Name: (Tyr0)-C-peptide (human)

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These application notes provide a comprehensive overview and detailed protocols for the utilization of (Tyr0)-C-peptide in Enzyme-Linked Immunosorbent Assays (ELISA). C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin and is co-secreted in equimolar amounts with insulin from pancreatic β -cells.[1][2] Its longer half-life compared to insulin makes it a stable and reliable marker of endogenous insulin secretion.[3][4][5][6] The measurement of C-peptide is crucial in the differential diagnosis of diabetes, management of insulinomas, and for monitoring pancreatic and islet cell transplantation.[2][7]

Principle of the Assay

The most common method for quantifying (Tyr0)-C-peptide is the sandwich ELISA. This assay utilizes two specific monoclonal antibodies that recognize different epitopes on the C-peptide molecule.[5][8] One antibody is pre-coated onto the wells of a microplate to capture the C-peptide from the sample. A second, enzyme-conjugated antibody (often with horseradish peroxidase - HRP) is then added, which binds to a different site on the captured C-peptide, forming a "sandwich" complex.[3][9][10] The enzymatic activity, which is directly proportional to the amount of C-peptide present, is measured by adding a substrate that produces a colored product.[5][11] The concentration of C-peptide in the sample is then determined by comparing its absorbance to a standard curve generated with known concentrations of C-peptide.[3][9]

Data Presentation

Table 1: Typical Performance Characteristics of a (Tyr0)-C-peptide ELISA Kit

Parameter	Typical Value
Assay Range	0.2 - 20 ng/mL
Sensitivity (LLOD)	0.01 - 0.2 ng/mL[3][5]
Sample Type	Serum, Plasma (EDTA, Heparin, Citrate), Urine[3][11]
Sample Volume	20 - 100 µL
Incubation Time	1 - 2.5 hours[11]
Wavelength	450 nm (with a reference wavelength of 620-650 nm)[3][9]

Note: These values are illustrative. Users should always refer to the specific kit insert for exact performance characteristics.

Table 2: Representative Standard Curve Data

Standard Concentration (ng/mL)	Optical Density (OD) at 450 nm
0	0.002
0.2	0.016
0.77	0.09
2.0	0.527
5.0	1.656
10.0	3.042
20.0	>3.0

This is an example of a typical standard curve and should not be used for calculations. A new standard curve must be generated for each assay.[9]

Experimental Protocols

A. Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer (typically 20X or 25X) with deionized or distilled water to the final working concentration as specified in the kit manual.[\[9\]](#)[\[12\]](#)
- Standards and Controls: Reconstitute lyophilized standards and controls with the volume of deionized water specified in the kit protocol. Allow them to dissolve completely and mix gently.[\[3\]](#)[\[12\]](#)
- Enzyme Conjugate: If provided as a concentrate, dilute the enzyme-conjugated antibody with the appropriate assay buffer to the working concentration.[\[5\]](#)

B. Sample Collection and Handling

- Serum: Collect whole blood and allow it to clot. Centrifuge to separate the serum.[\[5\]](#)
- Plasma: Collect whole blood into tubes containing an anticoagulant (EDTA, heparin, or citrate) and centrifuge to separate the plasma.
- Urine: For 24-hour urine collection, keep the specimen refrigerated during collection.[\[8\]](#)
- Storage: Samples can be stored at 2-8°C for short-term storage (up to 48 hours). For long-term storage, aliquot and freeze samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[\[9\]](#)[\[12\]](#)

C. ELISA Procedure

- Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards, controls, and samples in duplicate.[\[11\]](#)
- Assay Setup: Secure the required number of antibody-coated microplate strips in the plate frame.
- Sample/Standard Addition: Pipette the appropriate volume of standards, controls, and samples into the designated wells.[\[9\]](#)

- Enzyme Conjugate Addition: Add the working solution of the enzyme-conjugated antibody to each well.[\[9\]](#)
- Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 60 minutes at room temperature). Some protocols may require shaking.
- Washing: After incubation, aspirate or decant the contents of the wells. Wash the wells multiple times (typically 3-5 times) with the prepared wash buffer. After the final wash, remove any residual buffer by inverting the plate and tapping it firmly on absorbent paper.[\[9\]](#)
[\[11\]](#)
- Substrate Addition: Add the TMB substrate solution to each well.[\[9\]](#)
- Incubation: Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) to allow for color development.[\[9\]](#)[\[11\]](#)
- Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[\[9\]](#)
- Read Plate: Read the optical density (absorbance) of each well at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.[\[8\]](#)[\[9\]](#)

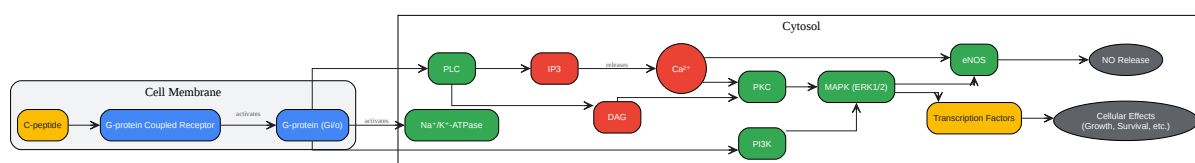
D. Data Analysis

- Standard Curve: Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A point-to-point or a 4-parameter logistic (4-PL) curve fit is commonly used.[\[3\]](#)
- Concentration Determination: Determine the concentration of C-peptide in the samples by interpolating their mean absorbance values from the standard curve.
- Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Visualizations

C-peptide Signaling Pathway

C-peptide is not biologically inert and has been shown to activate specific intracellular signaling pathways.[13] It binds to a G-protein-coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][14] This binding initiates a cascade of downstream events that are implicated in the prevention of long-term diabetic complications.

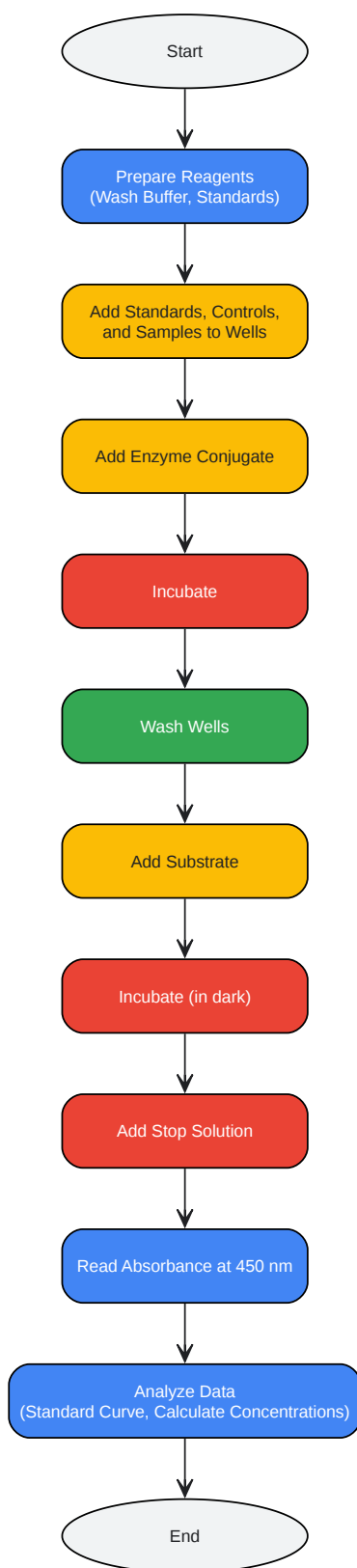


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Caption: C-peptide signaling cascade.

Experimental Workflow for (Tyr0)-C-peptide ELISA

The following diagram illustrates the key steps involved in a typical sandwich ELISA for the quantification of (Tyr0)-C-peptide.



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Caption: C-peptide ELISA workflow.

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